molecular formula C11H13NO4 B063733 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid CAS No. 192046-60-9

2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid

Cat. No. B063733
M. Wt: 223.22 g/mol
InChI Key: QMWJFAWGZGGMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(3-Hydroxybenzoyl)-2-methyl-L-alanine or HMA and is primarily used in the synthesis of peptides and proteins. In

Mechanism Of Action

The mechanism of action of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of peptides and proteins by controlling the stereochemistry of the reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid are not well studied. However, it is believed that this compound has no significant physiological effects on the body.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid in lab experiments are its ability to produce enantiomerically pure compounds and its use as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products. The limitations of using this compound are its high cost and the lack of information on its mechanism of action.

Future Directions

For research include the study of its mechanism of action and the development of new applications for this compound in the field of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid involves the reaction between L-alanine and 3-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.

Scientific Research Applications

2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid has various scientific research applications. One of the primary uses of this compound is in the synthesis of peptides and proteins. It is used as a chiral auxiliary in the synthesis of peptides and proteins, which helps in the production of enantiomerically pure compounds. HMA is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

properties

CAS RN

192046-60-9

Product Name

2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(3-hydroxybenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-4-3-5-8(13)6-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16)

InChI Key

QMWJFAWGZGGMRQ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O

synonyms

Alanine, N-(3-hydroxybenzoyl)-2-methyl-

Origin of Product

United States

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